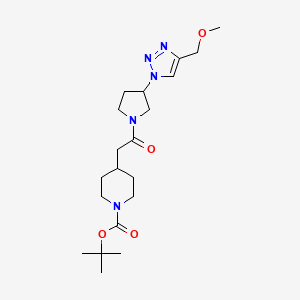

tert-butyl 4-(2-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate

Description

The compound tert-butyl 4-(2-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a heterocyclic small molecule featuring a piperidine core protected by a tert-butyl carbamate group. Its structure includes a pyrrolidine ring substituted with a 4-(methoxymethyl)-1H-1,2,3-triazole moiety, linked to the piperidine via a 2-oxoethyl spacer.

The triazole group, synthesized via click chemistry, enhances binding interactions through hydrogen bonding and dipole interactions, while the methoxymethyl substituent may improve solubility and metabolic stability . The tert-butyl carbamate group is a common protective strategy for amines, enabling selective deprotection during synthesis .

Properties

IUPAC Name |

tert-butyl 4-[2-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O4/c1-20(2,3)29-19(27)23-8-5-15(6-9-23)11-18(26)24-10-7-17(13-24)25-12-16(14-28-4)21-22-25/h12,15,17H,5-11,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDISGNORKMUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(C2)N3C=C(N=N3)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-butyl 4-(2-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a synthetic derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Piperidine and Pyrrolidine Rings : These nitrogen-containing heterocycles are often associated with various biological activities.

- Triazole Moiety : Known for its role in enhancing the bioactivity of compounds, particularly in antimicrobial and anticancer applications.

- Carboxylate Ester : Imparts lipophilicity, potentially improving membrane permeability.

Antiviral Activity

Research indicates that compounds featuring triazole rings possess antiviral properties. For example, derivatives similar to the compound have shown efficacy against various viruses by inhibiting viral replication through interference with viral enzymes or host cell interactions .

Anticancer Potential

Studies have demonstrated that modifications at specific positions of pyrrolidine and triazole can enhance cytotoxicity against cancer cell lines. The introduction of the methoxymethyl group is hypothesized to improve interaction with cellular targets, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. Specifically, piperidine derivatives have been linked to inhibiting key enzymes involved in cancer progression and inflammation. In vitro assays could reveal IC50 values indicating the potency of this compound against targets such as cyclooxygenases or kinases .

Case Studies

- Antiviral Efficacy : A study evaluating similar triazole-containing compounds reported significant inhibition of respiratory syncytial virus (RSV) fusion with host cells. The mechanism involved blocking viral entry pathways .

- Cytotoxic Effects : In a comparative analysis of various pyrrolidine derivatives, the compound exhibited superior cytotoxicity against breast cancer cell lines (MDA-MB-231), with an IC50 value significantly lower than standard chemotherapeutic agents .

- Enzyme Activity : A recent investigation into enzyme inhibitors revealed that compounds with piperidine structures displayed competitive inhibition against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease treatment .

Data Tables

| Activity Type | Tested Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Antiviral | Similar Triazole | 5.0 | RSV |

| Anticancer | Pyrrolidine Derivative | 12.5 | MDA-MB-231 |

| Enzyme Inhibition | Piperidine-Based | 0.089 | AChE |

Scientific Research Applications

Structural Formula

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structural components suggest that it may exhibit activity against various biological targets.

Case Study: Antimicrobial Activity

Research has indicated that compounds containing triazole rings can exhibit antimicrobial properties. A study demonstrated that derivatives of triazole showed significant activity against pathogenic bacteria and fungi, suggesting that tert-butyl 4-(2-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate may similarly possess such activities .

Anticancer Research

Triazole derivatives have been noted for their anticancer properties. The incorporation of the triazole ring in the structure of this compound may enhance its ability to inhibit cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that triazole-based compounds can induce apoptosis in cancer cell lines. For instance, derivatives similar to the target compound were tested against breast cancer and leukemia cells, revealing promising results in terms of cytotoxicity .

Neuropharmacology

The piperidine framework is often associated with neuroactive compounds. The potential for this compound to interact with neurotransmitter systems makes it a candidate for further exploration in treating neurological disorders.

Case Study: Cognitive Enhancement

Research into piperidine derivatives has suggested their ability to enhance cognitive function and memory. Compounds that modulate cholinergic activity are particularly of interest for conditions like Alzheimer's disease .

Synthesis and Methodologies

The synthesis of this compound typically involves multi-step synthetic routes utilizing established organic reactions.

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Triazole Formation | Azide and alkyne coupling | High |

| 2 | Piperidine Substitution | Alkylation with tert-butyl piperidine | Moderate |

| 3 | Final Esterification | Carboxylic acid activation | High |

This synthetic approach highlights the versatility of the compound's structure and its potential for modification to enhance biological activity.

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Substitutions : The target compound’s triazole-pyrrolidine system (similarity score 0.56–0.98) contrasts with indazole or pyrimidine-based analogues, which exhibit lower solubility due to aromaticity but higher target affinity .

- Solubility and Stability : The methoxymethyl group on the triazole in the target compound likely enhances aqueous solubility compared to tert-butyldimethylsilyl (TBS)-protected analogues, which require deprotection for activity .

- Synthetic Complexity : Triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a hallmark of the target’s synthesis, whereas indazole derivatives rely on nucleophilic aromatic substitution (SNAr), which may limit functional group compatibility .

Physicochemical Properties

- Polar Surface Area (PSA) : The triazole and carbamate groups contribute to a high PSA (~110 Ų), suggesting moderate blood-brain barrier penetration compared to less polar analogues like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (PSA ~45 Ų) .

- LogP : Estimated logP ~2.1 (methoxymethyl group reduces hydrophobicity vs. TBS-protected triazoles (logP ~3.5)) .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

- Copper-catalyzed 1,3-dipolar cycloaddition for triazole ring formation (e.g., coupling terminal alkynes with azides under Cu(I) catalysis to ensure regioselective 1,4-triazole formation) .

- Buchwald-Hartwig coupling or palladium-mediated cross-couplings for introducing aryl/heteroaryl groups .

- Esterification or Boc-protection steps using tert-butyl chloroformate under anhydrous conditions . Optimization includes adjusting catalysts (e.g., SPhos Pd G3), solvents (THF, DCM), and temperatures (e.g., 60°C for 3.5 hours) to maximize yields. Purification via silica gel chromatography with gradients like EtOAc/MeOH (25:1 + 0.25% EtN) is critical .

Q. What purification and characterization methods are recommended for this compound?

- Purification : Column chromatography (silica gel or Trisamine-functionalized columns) with solvent systems tailored to polarity (e.g., EtOAC/hexane) .

- Characterization :

- NMR spectroscopy (1H, 13C, DEPT-135) to confirm regiochemistry and functional groups.

- HRMS for molecular ion validation.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm) and triazole (C-N, ~1450 cm) stretches .

Q. How should researchers handle safety concerns during synthesis?

- Use respiratory protection , gloves, and eye/face shields due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .

- Employ fume hoods and ensure access to emergency eyewash stations .

Advanced Research Questions

Q. How can regioselectivity in triazole formation be controlled during synthesis?

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) guarantees 1,4-regioselectivity, whereas thermal conditions without catalysts yield 1,5-isomers. For example, using CuI/ascorbate in THF at 25°C achieves >95% regiochemical purity .

- Validate selectivity via 2D NMR (NOESY/COSY) to distinguish between 1,4- and 1,5-triazole isomers .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- X-ray crystallography with SHELXL refinement is the gold standard for resolving ambiguities in NMR/IR assignments. For example, SHELXL’s robust algorithms refine twinned or high-resolution data to confirm piperidine/pyrrolidine conformations .

- Density Functional Theory (DFT) calculations can predict NMR chemical shifts for comparison with experimental data .

Q. How can reaction yields be improved for large-scale synthesis?

- Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) .

- Flow chemistry enhances reproducibility and scalability for coupling steps .

- Solvent screening (e.g., replacing THF with DMA for higher solubility) improves conversion rates .

Q. What are the challenges in analyzing biological activity, and how are they addressed?

- Metabolic instability of the tert-butyl ester: Replace with stable bioisosteres (e.g., trifluoromethyl groups) .

- Off-target interactions : Perform molecular docking with triazole-pyrrolidine motifs to assess selectivity for enzymes like kinases or bromodomains .

Methodological Considerations

Q. How is crystallographic data processed to resolve complex conformational dynamics?

- Use SHELX suite (SHELXD for phase solving, SHELXL for refinement) to model disorder in the methoxymethyl or piperidine groups. For example, anisotropic displacement parameters (ADPs) refine thermal motion in the tert-butyl moiety .

Q. What computational tools predict the compound’s physicochemical properties?

- QSAR/QSPR models based on quantum chemistry (e.g., CC-DPS) calculate logP, polar surface area, and solubility. For instance, logS ≈ -3.5 predicts moderate aqueous solubility .

- Molecular dynamics simulations assess membrane permeability using force fields like AMBER .

Data Contradiction Analysis

Q. How to interpret conflicting data between NMR and mass spectrometry?

- Scenario : A molecular ion in HRMS suggests purity, but NMR shows unassigned peaks.

- Resolution :

Perform LC-MS/MS to detect trace impurities.

Use HPLC-DAD to isolate fractions for re-analysis.

Re-examine synthetic steps for side reactions (e.g., tert-butyl deprotection under acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.